molecular formula C8H9NO2 B155146 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 1469-48-3

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No. B155146
CAS RN: 1469-48-3
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
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Description

cis-1,2,3,6-Tetrahydrophthalimide is a chemical compound that has been studied for its potential applications in various chemical reactions and as an intermediate in organic synthesis. The compound features a bicyclic structure with a phthalimide moiety, which is a versatile functional group in organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of cis- and trans-2,2,2',2'-tetramethyl-1,1'-indanylindanes, which are structurally related to this compound, was achieved through the Barton-Kellogg coupling, demonstrating the versatility of such synthetic intermediates for photoswitchable molecules . Additionally, the aluminum chloride-catalyzed reactions of cis-4-tetrahydrophthalic acid and its dimethyl ester with benzene have been reported to yield stereoselective products, indicating the potential for controlled synthesis of cis-structured compounds .

Molecular Structure Analysis

The crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride, a closely related compound, has been determined by X-ray diffraction, revealing a folded conformation and the presence of intermolecular nucleophile-electrophile (Nu-El) interactions . Lattice energy calculations have also been used to model the crystal structures of cis-tetrahydrophthalic anhydrides, providing insights into the molecular distortions that improve packing in crystals .

Chemical Reactions Analysis

The reactivity of cis-structured compounds has been investigated in various chemical reactions. For example, the ozonolysis of cis-tetrahydrophthalimide has been studied, resulting in moderate yields of unsymmetrical oxidative cleavage products . This indicates that the cis configuration can influence the outcome of certain chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The photophysical properties of cis-tetramethylindanylindane were examined, revealing efficient photochemical isomerization processes . The crystal and molecular structures of spin-labelling reagents based on a cis-structured piperidinyl moiety have been determined, providing information on bond lengths and angles that are relevant to the understanding of the physical properties of similar cis-structured compounds .

Scientific Research Applications

1. Role in Fungicide Degradation

Bacillus circulans can utilize the fungicide captan as its sole carbon and energy source, degrading it through a pathway that yields cis-1,2,3,6-tetrahydrophthalimide, a non-fungicidal compound. This is followed by further degradation to o-phthalic acid via the protocatechuate pathway, demonstrating a complete mineralization of captan by this organism (Megadi et al., 2010).

2. Involvement in Oxidative Aminoaziridination

This compound is a key intermediate in the oxidative aminoaziridination reaction towards alkenes, which provides access to stable derivatives of N-aminoaziridine. The reaction shows varied yields and is more efficient with trans-substituted alkenes compared to cis-alkenes, offering a pathway to synthesize new compounds (Zibinsky et al., 2009).

3. Antinociceptive Properties

Tetrahydrophthalimides, including compounds derived from this compound, have shown promising antinociceptive effects in mice. They demonstrate activity in various pain models and some were more effective than standard drugs like acetylsalicylic acid and paracetamol in writhing tests, indicating potential for developing new pain-relieving agents (Costa et al., 2007).

4. Use in Synthesis of Polyimides

This compound is used in synthesizing various derivatives including symmetric diimides and tetrahydroisoindole-1,3-dione derivatives. These syntheses are carried out under solvent-free conditions using microwave irradiation, which results in high yields and environmentally friendly processes (Habibi & Marvi, 2005).

5. Antibacterial Activity of Derived Compounds

Compounds derived from reactions involving this compound have shown antibacterial activity against specific strains like Escherichia Coli, opening avenues for developing new antibacterial agents (Suaad & Zainab, 2007).

6. Role in Polyimide Synthesis and Properties

Research on polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, which are related to this compound, shows significant potential in the development of high-performance materials due to their solubility and thermal stability (Fang et al., 2004).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of cis-captafol , a fungicide, suggesting that it may interact with biological targets related to fungal growth and development.

Mode of Action

As an intermediate in the synthesis of cis-Captafol , it may undergo various chemical reactions to form this compound, which then interacts with its targets

Biochemical Pathways

Given its role as an intermediate in the synthesis of cis-Captafol , it may be involved in pathways related to fungal growth and development. More research is needed to identify the specific pathways affected by this compound.

Result of Action

As an intermediate in the synthesis of cis-Captafol , its primary role may be in the formation of this fungicide. The effects of cis-Captafol on fungal cells could provide some insight into the potential effects of cis-1,2,3,6-Tetrahydrophthalimide.

Safety and Hazards

Cis-1,2,3,6-Tetrahydrophthalimide is harmful if inhaled and harmful in contact with skin . Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection. If it comes in contact with skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
Source PubChem
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CAS RN

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name 4-Cyclohexene-1,2-dicarboximide, cis-
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Record name 1469-48-3
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Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name cis-1,2,3,6-tetrahydrophthalimide
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Record name cis-4-cyclohexene-1,2-dicarboximide
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Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cis-1,2,3,6-tetrahydrophthalimide relate to fungicide degradation?

A1: this compound is a key degradation product of the fungicide captan. Research has shown that certain bacteria, like Bacillus circulans, can utilize captan as an energy source, breaking it down into this compound. This compound is then further degraded via a protocatechuate pathway, ultimately leading to the complete mineralization of the fungicide. []

Q2: What analytical methods are used to detect and quantify this compound?

A2: Several analytical techniques have been employed to identify and measure this compound. These include high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide complementary information about the compound's presence and structural characteristics. [, , ]

Q3: Can this compound be used as a biomarker for pesticide exposure?

A3: Yes, research suggests that this compound holds potential as a wastewater-based epidemiology (WBE) biomarker. The detection of this compound in wastewater, along with other pesticide metabolites, can provide insights into the use of specific pesticides within a particular geographical area and potentially assess human exposure to these substances. []

Q4: Has this compound been explored for applications beyond pesticide degradation?

A5: Yes, researchers have investigated the use of this compound derivatives for potential pharmaceutical applications. Studies have explored its use in developing treatments for benign prostatic hyperplasia, although the specific details of this research have been withdrawn. [] Additionally, this compound serves as a precursor in the synthesis of various substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocyclic compounds are known for their potential biological activities, including antibacterial properties. []

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